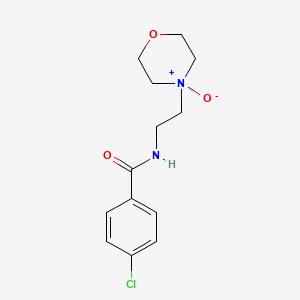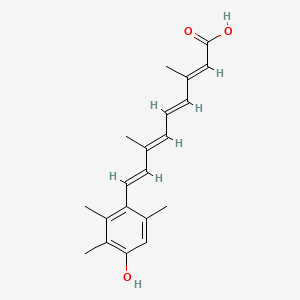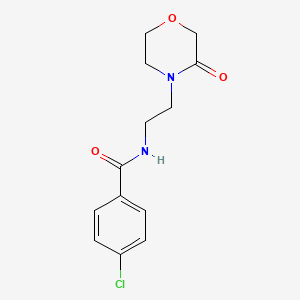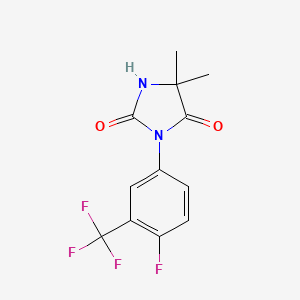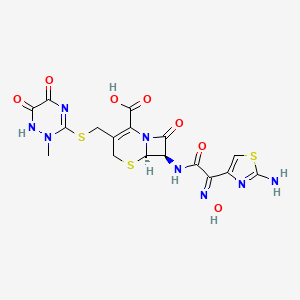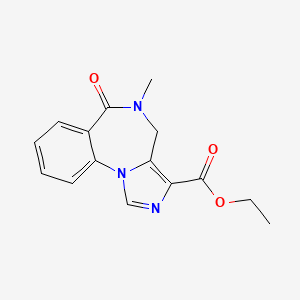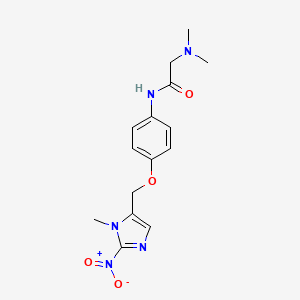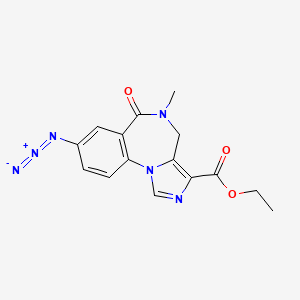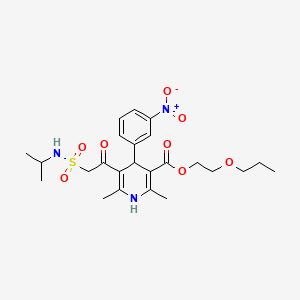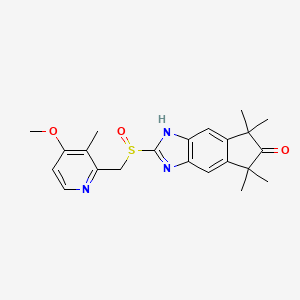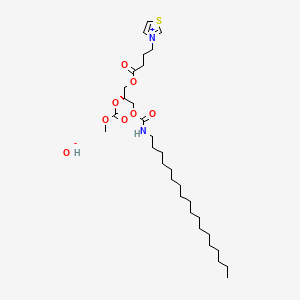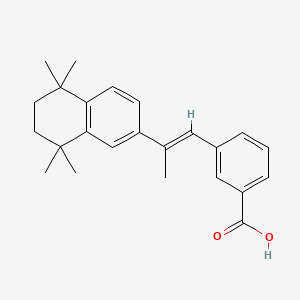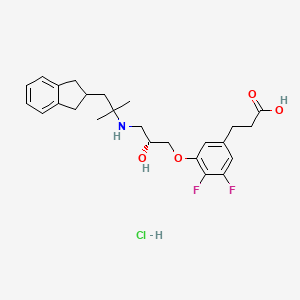
Ronacaleret hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ronacaleret hydrochloride is a calcium-sensing receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating conditions such as osteoporosis. By antagonizing calcium-sensing receptors on the surface of the parathyroid gland, this compound triggers a transient release of the body’s own stores of parathyroid hormone, which may help rebuild bone mass and improve overall bone microarchitecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ronacaleret hydrochloride involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:
Formation of the Indene Intermediate: This involves the reaction of a suitable starting material with reagents to form the indene structure.
Amination and Hydroxylation: The indene intermediate undergoes amination and hydroxylation to introduce the amino and hydroxyl groups.
Coupling with Difluorophenyl Propanoic Acid: The intermediate is then coupled with a difluorophenyl propanoic acid derivative to form the final product.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ronacaleret hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Ronacaleret hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study calcium-sensing receptor antagonism and related chemical reactions.
Biology: The compound is used to investigate the role of calcium-sensing receptors in various biological processes.
Medicine: this compound is studied for its potential therapeutic effects in treating osteoporosis and other bone-related disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting calcium-sensing receptors
Mechanism of Action
Ronacaleret hydrochloride exerts its effects by antagonizing calcium-sensing receptors on the surface of the parathyroid gland. This antagonism triggers a transient release of parathyroid hormone, which helps to rebuild bone mass and improve bone microarchitecture. The molecular targets involved include the extracellular calcium-sensing receptors, and the pathways include the regulation of parathyroid hormone release and bone remodeling processes .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet hydrochloride: Another calcium-sensing receptor antagonist used to treat hyperparathyroidism.
Etelcalcetide hydrochloride: A synthetic peptide that acts as an allosteric modulator of calcium-sensing receptors.
Strontium ranelate: A divalent cation used to treat osteoporosis by activating calcium-sensing receptors.
Uniqueness
Ronacaleret hydrochloride is unique in its specific antagonistic action on calcium-sensing receptors, leading to a transient release of parathyroid hormone. This mechanism distinguishes it from other compounds like Cinacalcet hydrochloride, which increases the sensitivity of calcium-sensing receptors, and Strontium ranelate, which acts as an agonist .
Properties
CAS No. |
702686-96-2 |
|---|---|
Molecular Formula |
C25H32ClF2NO4 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1 |
InChI Key |
BQGSCEAKPBWIDI-VEIFNGETSA-N |
SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Isomeric SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
702686-96-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB751689; SB-751689; SB 751689; SB751689A; SB-751689A; SB 751689A; SB751689-A; Ronacaleret HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


